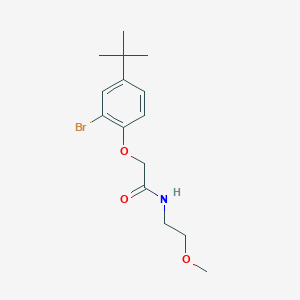![molecular formula C17H26N2O3S B296286 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B296286.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide, also known as CMMDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMMDA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.57 g/mol.
Applications De Recherche Scientifique
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs. 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has also been shown to activate certain receptors in the body, such as the TRPV1 receptor, which is involved in the regulation of pain and temperature.
Biochemical and Physiological Effects
Studies have shown that 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has also been shown to reduce seizures in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has been shown to have antioxidant properties, which may help protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This makes it a useful tool for studying the mechanisms of inflammation, pain, and other physiological processes. However, one limitation of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide. One area of interest is the development of analogs of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide with improved properties, such as increased solubility or potency. Another area of interest is the investigation of the potential therapeutic applications of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide in humans, particularly in the treatment of neurological disorders and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide and its effects on various physiological processes in the body.
Méthodes De Synthèse
The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide involves the reaction of 2,5-dimethylphenylacetic acid with cyclohexylamine and methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has been optimized to improve yield and purity, and various methods have been developed to synthesize analogs of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide with improved properties.
Propriétés
Formule moléculaire |
C17H26N2O3S |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H26N2O3S/c1-13-9-10-14(2)16(11-13)18-17(20)12-19(23(3,21)22)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3,(H,18,20) |
Clé InChI |
KVSNAZBVLDTQLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)
amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296213.png)
amino]acetamide](/img/structure/B296214.png)
![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)
